molecular formula C15H10BrNO2 B1683070 1-(4-Bromobenzyl)indole-2,3-dione CAS No. 79183-37-2

1-(4-Bromobenzyl)indole-2,3-dione

Cat. No.: B1683070
CAS No.: 79183-37-2
M. Wt: 316.15 g/mol
InChI Key: DELLOEULSHGYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

VU0119498 is synthesized through a series of chemical reactions involving the formation of an indole-2,3-dione structure. The synthesis typically involves the reaction of 4-bromobenzylamine with isatin under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the purity and yield of the compound .

Industrial Production Methods

While specific industrial production methods for VU0119498 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

VU0119498 primarily undergoes reactions typical of indole derivatives, including substitution and addition reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of VU0119498 include isatin, 4-bromobenzylamine, and solvents like DMSO. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major product formed from the synthesis of VU0119498 is the indole-2,3-dione derivative, which is the active compound used in various research applications .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLOEULSHGYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromobenzyl)indole-2,3-dione
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1-(4-Bromobenzyl)indole-2,3-dione
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1-(4-Bromobenzyl)indole-2,3-dione
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1-(4-Bromobenzyl)indole-2,3-dione
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1-(4-Bromobenzyl)indole-2,3-dione
Reactant of Route 6
1-(4-Bromobenzyl)indole-2,3-dione

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